molecular formula C14H18N2OS B1242977 N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide

N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide

Cat. No.: B1242977
M. Wt: 262.37 g/mol
InChI Key: JIKXSVJEBSOWSR-RVDMUPIBSA-N
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Description

N-[(3,5,5-trimethyl-1-cyclohex-2-enylidene)amino]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Anticancer Potential

N-acylhydrazones, including compounds with a thiophene nucleus, have been identified as a new class of anticancer agents. A study by Cardoso et al. (2017) evaluated several such compounds, finding them effective against various human cancer cell lines, with cytotoxicity (IC50) ranging from 0.82 to 12.90 μM. This research suggests potential applications of thiophene nucleus-containing compounds in cancer therapy (Cardoso et al., 2017).

Antimicrobial and Antifungal Activity

Hydrazide derivatives with thiophene moieties have shown promising antimicrobial and antifungal activities. A study by Makwana and Naliapara (2014) found that N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives exhibited moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014). Another study by Wujec et al. (2004) reported that 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiophene-2-acetic acid hydrazide, showed significant antimycotic activity (Wujec et al., 2004).

Antiepileptic and Anticonvulsant Effects

Compounds similar to N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide have been explored for antiepileptic and anticonvulsant effects. For instance, Rajak et al. (2009) synthesized a series of bishydrazones derived from 3,4-dipropyloxythiophene and found them effective in anticonvulsant activity tests (Rajak, Adhikari, & Stables, 2009).

Renewable High-Density Fuel Production

A study by Wang et al. (2017) investigated the synthesis of renewable high-density fuel using isophorone, related to the chemical structure . The study demonstrated the potential of such compounds in creating sustainable fuels (Wang et al., 2017).

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H18N2OS/c1-10-7-11(9-14(2,3)8-10)15-16-13(17)12-5-4-6-18-12/h4-7H,8-9H2,1-3H3,(H,16,17)/b15-11+

InChI Key

JIKXSVJEBSOWSR-RVDMUPIBSA-N

Isomeric SMILES

CC1=C/C(=N\NC(=O)C2=CC=CS2)/CC(C1)(C)C

SMILES

CC1=CC(=NNC(=O)C2=CC=CS2)CC(C1)(C)C

Canonical SMILES

CC1=CC(=NNC(=O)C2=CC=CS2)CC(C1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide
Reactant of Route 4
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide
Reactant of Route 5
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide
Reactant of Route 6
N'-(3,5,5-trimethyl-2-cyclohexenyliden)-2-thiophenecarbohydrazide

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